molecular formula C18H39N2O9P B579468 D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt CAS No. 16006-20-5

D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt

Cat. No.: B579468
CAS No.: 16006-20-5
M. Wt: 458.5 g/mol
InChI Key: IMIHZMWNWGIJKQ-ZENXODIYSA-N
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Description

D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is a chemical compound with the empirical formula C6H13O9P · xNH3. It is a member of the inositol phosphate family, which plays a critical role in cellular signal transduction. This compound is often used in biochemical research due to its involvement in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt typically involves the phosphorylation of myo-inositol. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction mixture is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form inositol polyphosphates.

    Reduction: Reduction reactions can convert it back to myo-inositol.

    Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Inositol polyphosphates.

    Reduction: Myo-inositol.

    Substitution: Various inositol derivatives depending on the substituent introduced.

Scientific Research Applications

D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex inositol phosphates.

    Biology: Plays a role in signal transduction pathways, particularly in the regulation of intracellular calcium levels.

    Medicine: Investigated for its potential therapeutic effects in diseases related to cellular signaling dysregulation.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.

Mechanism of Action

The compound exerts its effects by participating in the inositol phosphate signaling pathway. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and metabolism regulation.

Comparison with Similar Compounds

Similar Compounds

  • D-Myo-inositol 1-monophosphate dipotassium salt
  • D-Myo-inositol 1,4,5-tris-phosphate trisodium salt
  • D-Myo-inositol 1,3,4,5-tetrakis (phosphate) ammonium salt

Uniqueness

D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is unique due to its specific phosphorylation at the 4-position of the inositol ring. This specific structure allows it to interact with particular receptors and enzymes, making it a valuable tool in studying cellular signaling pathways.

Properties

CAS No.

16006-20-5

Molecular Formula

C18H39N2O9P

Molecular Weight

458.5 g/mol

IUPAC Name

cyclohexanamine;[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3-,4-,5+,6?/m..1/s1

InChI Key

IMIHZMWNWGIJKQ-ZENXODIYSA-N

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O

SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Origin of Product

United States

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